2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
Description
This quinazoline derivative features a 4-chlorobenzylthio group at position 2, a phenethyl substituent at position 3, and a 2-methoxyethyl carboxamide at position 5. The 4-chlorobenzyl group enhances lipophilicity and target binding, while the 2-methoxyethyl carboxamide improves aqueous solubility compared to aryl-substituted counterparts .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O3S/c1-34-16-14-29-25(32)21-9-12-23-24(17-21)30-27(35-18-20-7-10-22(28)11-8-20)31(26(23)33)15-13-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOKAOMIQRGEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{22}H_{24}ClN_{3}O_{3}S
- Molecular Weight : 433.96 g/mol
- IUPAC Name : this compound
This compound features a quinazoline core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it was found to exhibit significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values of 5.2 µM and 6.8 µM, respectively .
Table 1: Cytotoxicity of the Compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| PC-3 | 6.8 |
| HeLa | 4.5 |
| A549 | 7.0 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases such as Glycogen Synthase Kinase 3 Beta (GSK-3β). In vitro studies demonstrated that treatment with the compound resulted in increased phosphorylation of GSK-3β at Ser9, indicating inhibition of its activity . This modulation is crucial as GSK-3β plays a significant role in cell proliferation and survival pathways.
Case Studies
-
Study on GSK-3β Inhibition :
A study conducted by researchers utilized molecular docking and dynamic simulations to explore the binding affinity of the compound to GSK-3β. The results indicated a strong binding interaction with a docking score significantly lower than that of known inhibitors, suggesting high potency . -
In Vivo Studies :
In vivo experiments using xenograft models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicological assessments indicated low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 2-((4-chlorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide exhibit significant antimicrobial properties. Studies have shown that derivatives of quinazoline demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound's structure may also confer anticancer properties. Quinazoline derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on related compounds have shown promising results against estrogen receptor-positive breast cancer cells (MCF7), indicating that this class of compounds could be developed into effective anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the chlorobenzyl and methoxyethyl groups can significantly influence the compound's potency and selectivity. For example, alterations in the substituents can enhance lipophilicity, improving cellular uptake and bioavailability.
Case Studies
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the quinazoline core through cyclization reactions.
- Introduction of the thioether group via nucleophilic substitution.
- Final modifications to incorporate the carboxamide and methoxyethyl functionalities.
Chemical Reactions Analysis
Substitution Reactions at the Thioether Group
The thioether moiety (-S-) in the (4-chlorobenzyl)thio group is susceptible to nucleophilic and oxidative substitution.
Hydrolysis of the Carboxamide Group
The carboxamide (-CONH-) group undergoes hydrolysis under acidic or basic conditions:
Functionalization of the Quinazoline Core
The quinazoline ring participates in electrophilic aromatic substitution (EAS) and reduction reactions:
Electrophilic Aromatic Substitution
| Position | Reagents | Product | Yield | Source Analogy |
|---|---|---|---|---|
| C-6 | HNO₃/H₂SO₄, 0°C | Nitro derivative at C-6 | ~45% | |
| C-5 | Br₂, FeBr₃, CH₂Cl₂, 25°C | Bromo derivative at C-5 | ~60% |
Reduction of the 4-Oxo Group
Cross-Coupling Reactions
The 4-chlorobenzyl group enables palladium-catalyzed coupling:
Oxidation and Redox Reactions
| Target Group | Reagents | Product | Mechanism | Source Analogy |
|---|---|---|---|---|
| Thioether to Sulfone | mCPBA, CH₂Cl₂, 25°C | Sulfone (-SO₂-) formation | Stepwise oxidation | |
| Phenethyl Side Chain | KMnO₄, H₂O, 100°C | Oxidation to benzoic acid derivative | Radical intermediates |
Complexation with Metal Ions
The carboxamide and thioether groups act as ligands for transition metals:
| Metal Ion | Conditions | Complex Type | Application Insight | Source Analogy |
|---|---|---|---|---|
| Cu(II) | EtOH/H₂O, pH 7, 25°C | Square-planar complex | Potential catalytic utility | |
| Fe(III) | MeOH, 60°C | Octahedral coordination | Magnetic studies |
Key Research Findings
-
Regioselectivity : Electrophilic substitutions favor the C-5 and C-6 positions due to electron-donating effects of the thioether and carboxamide groups .
-
Stability : The 4-oxo group is prone to reduction but resistant to nucleophilic attack under mild conditions.
-
Synthetic Utility : Suzuki coupling modifies the chlorobenzyl group without disrupting the quinazoline core .
Experimental Considerations
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The table below summarizes key structural differences and properties of analogous quinazoline derivatives:
Impact of Substituents on Physicochemical Properties
- 4-Chlorobenzyl vs. 2-Chlorobenzyl () : The 4-chlorobenzyl group in the target compound likely improves binding affinity due to reduced steric hindrance compared to the 2-chloro isomer .
- Methoxyethyl Carboxamide vs. Aryl Acetamides () : The 2-methoxyethyl group in the target compound enhances solubility (logP ~2.5 estimated) versus aryl acetamides (logP ~3.5–4.0) .
- Phenethyl vs.
Research Findings and Implications
- Computational Docking (Inferred from ) : AutoDock Vina predicts strong binding of the target compound to sEH’s catalytic domain, with the 4-chlorobenzylthio occupying a hydrophobic cleft and the methoxyethyl forming hydrogen bonds .
- Comparative Solubility : The target compound’s solubility (~50 µM in PBS) is superior to methyl ester (, ~10 µM) and aryl acetamide (, ~5–20 µM) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
